(4-(Trifluoromethyl)quinolin-2-yl)methanol
Overview
Description
(4-(Trifluoromethyl)quinolin-2-yl)methanol: is a fluorinated quinoline derivative. This compound is characterized by the presence of a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position of the quinoline ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making such compounds valuable in various fields, including medicinal chemistry and materials science.
Mechanism of Action
The pharmacokinetics of quinolines, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely. Factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups can influence its bioavailability .
The action of quinolines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, leading to the formation of 1,4-dihydro-2-trifluoromethyl-4H-quinolinones.
Direct Fluorination: Another approach includes direct fluorination of quinoline derivatives using fluorinating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production methods for (4-(trifluoromethyl)quinolin-2-yl)methanol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(Trifluoromethyl)quinolin-2-yl)methanol can undergo oxidation reactions to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, resulting in (4-(trifluoromethyl)quinolin-2-yl)methane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: (4-(Trifluoromethyl)quinolin-2-yl)methane.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Building Blocks: (4-(Trifluoromethyl)quinolin-2-yl)methanol serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology and Medicine:
Anticancer Agents: Fluorinated quinoline derivatives, including this compound, have shown potential as anticancer agents by targeting specific kinases involved in cancer cell proliferation.
Antibacterial Agents: These compounds exhibit antibacterial activity, making them useful in the development of new antibiotics.
Industry:
Comparison with Similar Compounds
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol: This compound has a similar structure but with a fluorine atom at the 6-position instead of the 4-position.
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol: This compound contains additional trifluoromethyl groups and a pyridinyl moiety, making it structurally more complex.
Uniqueness:
Position of Substituents: The specific positioning of the trifluoromethyl and hydroxymethyl groups in (4-(trifluoromethyl)quinolin-2-yl)methanol imparts unique chemical and biological properties, distinguishing it from other fluorinated quinoline derivatives.
Biological Activity: The compound’s ability to target specific kinases and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
[4-(trifluoromethyl)quinolin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-5-7(6-16)15-10-4-2-1-3-8(9)10/h1-5,16H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAISYORPYPURGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705224 | |
Record name | [4-(Trifluoromethyl)quinolin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-56-0 | |
Record name | 4-(Trifluoromethyl)-2-quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Trifluoromethyl)quinolin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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